molecular formula C22H19N3O3S B2856391 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide CAS No. 895449-31-7

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide

Cat. No. B2856391
CAS RN: 895449-31-7
M. Wt: 405.47
InChI Key: YWPIZUJJKVEHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide, also known as BIX-01294, is a small molecule inhibitor that targets the histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is involved in the regulation of gene expression. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurological disorders, and viral infections.

Mechanism of Action

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide targets the histone methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). Methylation of H3K9 is involved in the regulation of gene expression, and aberrant methylation has been implicated in various diseases, including cancer and neurological disorders.
By inhibiting G9a, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide prevents the methylation of H3K9, leading to changes in gene expression. This can result in the inhibition of cell growth and the induction of apoptosis in cancer cells, as well as the improvement of cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide inhibits cell growth and induces apoptosis by altering the expression of genes involved in cell cycle regulation and apoptosis.
In neurological disorders, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide improves cognitive function by increasing the expression of genes involved in synaptic plasticity and neuroprotection. It has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease and Huntington's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide is its specificity for G9a, which allows for targeted inhibition of histone methylation. This specificity also reduces the potential for off-target effects and toxicity.
One limitation of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide is its poor solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in animal models.

Future Directions

Future research on N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide could focus on its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. It could also investigate the use of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy.
Further research could also investigate the mechanisms underlying the effects of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide on gene expression and cellular processes. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases.

Synthesis Methods

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzimidazole with tosyl chloride to form N-tosyl-2-aminobenzimidazole. This compound is then reacted with 3-bromoaniline to produce N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide. The final product is purified using column chromatography.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and viral infections. In cancer research, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurological research, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to have potential therapeutic applications in depression and anxiety disorders.
In viral research, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide has been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis B virus.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-15-9-11-18(12-10-15)29(27,28)14-21(26)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPIZUJJKVEHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide

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